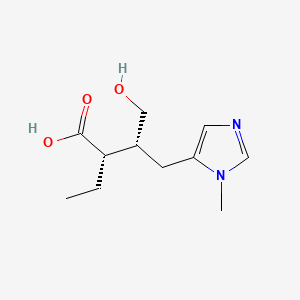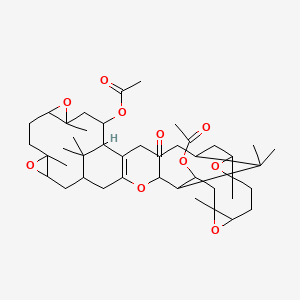
2-Phenylglutaric anhydride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Phenylglutaric anhydride involves several chemical reactions, with methodologies focusing on the efficient formation of this compound. For example, the reaction of beta-methylglutaconic anhydride with NaOMe, followed by reaction with methyl or phenyl chloroformate, results in the formation of O-methoxy (and O-phenoxy) carbonylation derivatives, leading to the production of anhydrides (Song, Jinhua J., Lei, Y., & Rappoport, Z. (2007)). Another approach involves the electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides and acetic anhydride, demonstrating an efficient pathway to related structures (He, P., Watts, P., Marken, F., & Haswell, S. (2007)).
Molecular Structure Analysis
The molecular structure of this compound has been extensively analyzed, with studies revealing its conformational behavior and structural stability. For example, the analysis of its 220 MHz proton magnetic resonance (pmr) spectrum has provided detailed insights into its structure, indicating temperature-dependent ring inversion and preferential formation where the phenyl group is equatorially substituted (Ladd, J., & Jones, V. (1969)).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, demonstrating its versatility. Its reactivity with carboxylic acids and amines in the presence of specific catalysts, for instance, is critical for the synthesis of α-dipeptides (Wang, Ke, Lu, Yanhui, & Ishihara, K. (2018)). Additionally, its ability to undergo desymmetrization catalyzed by lipase highlights its potential in producing optically active compounds (Fryszkowska, A., Komar, M., Koszelewski, D., & Ostaszewski, R. (2005)).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and density, are crucial for its handling and application in various chemical processes. However, specific details on these properties require further investigation through experimental studies.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity towards nucleophiles and electrophiles, acidity, and basicity, are fundamental to its utility in organic synthesis. Its role in the formation of mixed anhydrides and amidation reactions illustrates its significant chemical versatility (Wang, Ke, Lu, Yanhui, & Ishihara, K. (2018)).
Wissenschaftliche Forschungsanwendungen
Proton Magnetic Resonance Spectroscopy
2-Phenylglutaric anhydride has been analyzed using 220 MHz proton magnetic resonance (pmr) spectroscopy. This analysis revealed temperature-dependent spectral parameters, indicating ring inversion and a preference for the molecule to exist in a form with equatorially substituted phenyl groups. The interactions of this compound with benzene as a solvent were also examined, which is significant for understanding its chemical behavior in various environments (Ladd & Jones, 1969).
Enzymatic Desymmetrization and Condensation Reactions
The compound has been utilized in enzymatic desymmetrization of 3-phenylglutaric anhydrides combined with multicomponent condensation reactions. This innovative method involves enzymatic monoesterification of glutaric anhydrides, followed by their use as substrates in Ugi and Passerini condensations. These processes were combined into two-step, one-pot processes, demonstrating the compound's utility in complex organic synthesis (Ostaszewski et al., 2003).
Study of Solid Enols of Anhydrides
This compound played a role in the study of the first solid enols of anhydrides. The research focused on the reaction of beta-methylglutaconic anhydride with various reagents, leading to the production of solid enols. This study, including X-ray crystallography and NMR spectroscopy, helped in understanding the structure, properties, and equilibria of these anhydrides, which are crucial in organic chemistry (Song et al., 2007).
Conformational Analysis
Studies on this compound included conformational analysis using dipole moments and Proton Magnetic Resonance (PMR) spectra. These analyses provided insights into the conformational properties of the anhydride ring and its side-chain, which are essential for predicting its reactivity and interaction with other molecules (Koer & Altona, 2010).
Chiral Peptidomimetics Synthesis
This compound was used in synthesizing chiral peptidomimetics, combining enzymatic desymmetrization with a Ugi multi-component reaction. This approach efficiently produces chiral peptidomimetics, important in drug development and biochemistry (Fryszkowska et al., 2005).
Wirkmechanismus
Target of Action
2-Phenylglutaric anhydride is primarily used in the preparation of peptides containing modified amino acids as GLP-1R and GIPR modulators . GLP-1R (Glucagon-like peptide-1 receptor) and GIPR (Gastric inhibitory polypeptide receptor) are important targets in the treatment of type 2 diabetes and obesity.
Eigenschaften
IUPAC Name |
3-phenyloxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPRNSAYSSEIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871001 | |
| Record name | 3-Phenyloxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2959-96-8 | |
| Record name | 2-Phenylglutaric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2959-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylglutaric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002959968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2959-96-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyloxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylglutaric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the effect of 2-phenylglutaric anhydride on maize?
A1: Research indicates that this compound exhibits significant phytotoxicity to maize. [] When applied as a seed dressing, it inhibited the germination of two maize hybrids, DeKalb XL72AA and DeKalb XL67. [] This suggests potential herbicidal activity, although the exact mechanism of action is not elaborated upon in the provided research.
Q2: Does the structure of this compound offer any clues about its activity?
A2: While not directly stated for this compound, the research highlights the importance of specific structural features for the protective activity of naphthalic anhydride analogues against herbicide damage in maize. [] The presence of a dicarboxylic anhydride group and at least one aromatic ring directly attached to the anhydride seem to be crucial for this protective effect. [] this compound possesses both of these structural elements, yet it demonstrates phytotoxicity instead of protection. This contrast suggests that subtle structural variations can lead to significant differences in biological activity. Further investigation is needed to understand the specific structural features contributing to this compound's phytotoxicity.
Q3: Are there any spectroscopic studies available for this compound?
A3: Yes, one of the research papers focuses on the analysis of the 220 MHz proton magnetic resonance spectrum of this compound. [] While the abstract doesn't detail the findings, this suggests that spectroscopic techniques have been employed to characterize this compound. This type of analysis can provide valuable information about the structure and conformation of the molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



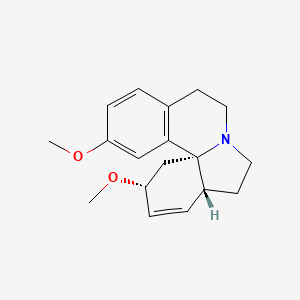


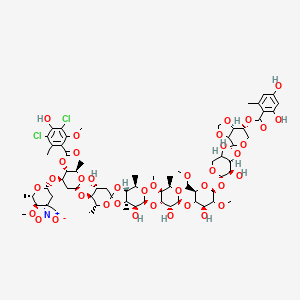

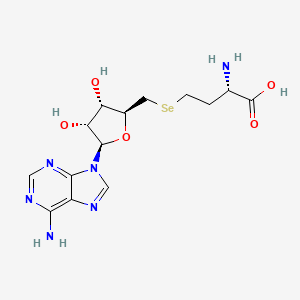



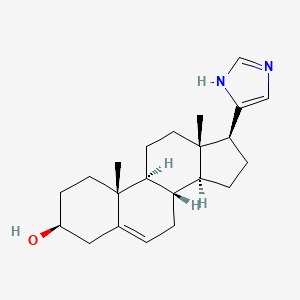
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B1214648.png)

